1-Methyl-2-oxooxolan-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxooxolan-1-ium is a heterocyclic organic compound that features a five-membered ring containing an oxygen atom and a positively charged nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxooxolan-1-ium can be synthesized through several methods. One common approach involves the reaction of 2-oxooxolane with methylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like trifluoromethanesulfonic acid to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of temperature, pressure, and reaction time to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-oxooxolan-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Substituted derivatives with different functional groups replacing the methyl group.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-oxooxolan-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-oxooxolan-1-ium involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom plays a crucial role in binding to negatively charged sites on target molecules, facilitating various biochemical processes. The compound can modulate pathways involved in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-oxooxolan-1-ium: Similar structure but with a different substitution pattern.
1-Methyl-2-oxopyrrolidinium: Contains a five-membered ring with a nitrogen atom but differs in the ring structure.
1-Methyl-2-oxopiperidinium: Features a six-membered ring with a nitrogen atom.
Uniqueness
1-Methyl-2-oxooxolan-1-ium is unique due to its specific ring structure and the presence of a positively charged nitrogen atom, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92382-45-1 |
---|---|
Molekularformel |
C5H9O2+ |
Molekulargewicht |
101.12 g/mol |
IUPAC-Name |
1-methyloxolan-1-ium-2-one |
InChI |
InChI=1S/C5H9O2/c1-7-4-2-3-5(7)6/h2-4H2,1H3/q+1 |
InChI-Schlüssel |
ZBSUHLHVPKJTPU-UHFFFAOYSA-N |
Kanonische SMILES |
C[O+]1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.